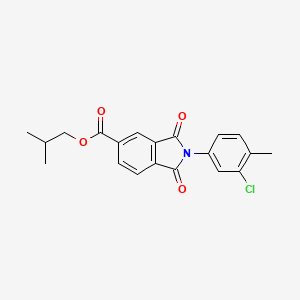

2-Methylpropyl 2-(3-chloro-4-methylphenyl)-1,3-dioxoisoindole-5-carboxylate

Description

2-Methylpropyl 2-(3-chloro-4-methylphenyl)-1,3-dioxoisoindole-5-carboxylate is an isoindole derivative characterized by a 1,3-dioxoisoindole core substituted with a 3-chloro-4-methylphenyl group at position 2 and a 2-methylpropyl ester at position 3.

Properties

Molecular Formula |

C20H18ClNO4 |

|---|---|

Molecular Weight |

371.8 g/mol |

IUPAC Name |

2-methylpropyl 2-(3-chloro-4-methylphenyl)-1,3-dioxoisoindole-5-carboxylate |

InChI |

InChI=1S/C20H18ClNO4/c1-11(2)10-26-20(25)13-5-7-15-16(8-13)19(24)22(18(15)23)14-6-4-12(3)17(21)9-14/h4-9,11H,10H2,1-3H3 |

InChI Key |

SUUZAALSLADQEH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)OCC(C)C)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylpropyl 2-(3-chloro-4-methylphenyl)-1,3-dioxoisoindole-5-carboxylate typically involves multiple steps. One common method starts with the preparation of the dioxoisoindole core, followed by the introduction of the carboxylate group and the substituted phenyl ring. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to handle the various steps efficiently. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can help achieve the necessary scale and quality for commercial applications.

Chemical Reactions Analysis

Types of Reactions

2-Methylpropyl 2-(3-chloro-4-methylphenyl)-1,3-dioxoisoindole-5-carboxylate can undergo several types of chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

Substitution: This reaction can replace one functional group with another, often using reagents such as halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. The conditions for these reactions typically involve specific temperatures, pressures, and solvents to optimize the reaction rates and yields.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can result in a wide variety of derivatives with different functional groups.

Scientific Research Applications

2-Methylpropyl 2-(3-chloro-4-methylphenyl)-1,3-dioxoisoindole-5-carboxylate has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: It can be used to investigate biological pathways and interactions with proteins or enzymes.

Industry: It can be used in the production of specialty chemicals, polymers, and other materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Methylpropyl 2-(3-chloro-4-methylphenyl)-1,3-dioxoisoindole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and lead to various effects, depending on the context. The compound’s structure allows it to bind to specific sites on target molecules, influencing their activity and function.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s uniqueness arises from its substituent pattern:

- 3-Chloro-4-methylphenyl group : Provides electron-withdrawing (Cl) and steric (CH₃) effects, influencing reactivity and target binding.

- 2-Methylpropyl ester : Enhances lipophilicity compared to shorter-chain esters (e.g., ethyl or methyl).

Table 1: Key Structural Differences Among Isoindole Derivatives

| Compound Name | Phenyl Substituents | Ester Group | Key Properties | Reference |

|---|---|---|---|---|

| Target Compound | 3-Cl, 4-CH₃ | 2-Methylpropyl | High lipophilicity; potential stability | — |

| Ethyl 2-(2,5-Dimethylphenyl)-1,3-dioxoisoindole-5-carboxylate | 2,5-(CH₃)₂ | Ethyl | Moderate lipophilicity; altered steric effects | |

| Cyclohexyl 2-(2,5-Dimethylphenyl)-1,3-dioxoisoindole-5-carboxylate | 2,5-(CH₃)₂ | Cyclohexyl | Increased solubility in non-polar solvents | |

| 2-(3-Acetamidophenyl)-1,3-dioxoisoindole-5-carboxylic acid | 3-NHCOCH₃ | Carboxylic acid | High polarity; potential for ionic interactions |

Key Observations:

The 4-methyl group balances steric hindrance and hydrophobic interactions, differing from acetamido (polar) or nitro (electron-deficient) groups in other analogs .

Biological Activity

Chemical Formula

- Molecular Formula : C17H18ClN1O4

- Molecular Weight : 347.78 g/mol

Structural Features

The compound features a dioxoisoindole moiety, which is known for its diverse biological activities. The presence of the chloro and methyl groups on the phenyl ring may influence its interaction with biological targets.

Antitumor Activity

Recent studies have indicated that compounds similar to 2-Methylpropyl 2-(3-chloro-4-methylphenyl)-1,3-dioxoisoindole-5-carboxylate exhibit significant antitumor properties. For instance, derivatives containing the isoindole structure have been shown to inhibit cancer cell proliferation in various types of cancer, including breast and lung cancers.

Case Study: In Vitro Antitumor Activity

A comparative study evaluated the cytotoxic effects of several isoindole derivatives on human cancer cell lines. The results demonstrated that the compound significantly reduced cell viability at concentrations as low as 10 µM, suggesting a potent antitumor effect.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 2-Methylpropyl 2-(3-chloro-4-methylphenyl)-1,3-dioxoisoindole-5-carboxylate | MCF-7 (Breast) | 10 |

| Similar Isoindole Derivative | A549 (Lung) | 15 |

Anti-inflammatory Properties

In addition to its antitumor effects, preliminary research suggests that this compound may possess anti-inflammatory properties. Studies have shown that isoindole derivatives can inhibit the expression of pro-inflammatory cytokines in cellular models.

The anti-inflammatory action is hypothesized to occur through the inhibition of nuclear factor kappa B (NF-kB) signaling pathways, which play a critical role in inflammation and immune response.

Antimicrobial Activity

Some derivatives of isoindole compounds have demonstrated antimicrobial properties against various bacterial strains. The presence of the chloro substituent may enhance the lipophilicity of the molecule, facilitating better membrane penetration and leading to increased antimicrobial efficacy.

Case Study: Antimicrobial Testing

In a study assessing the antibacterial activity of several derivatives:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2-Methylpropyl 2-(3-chloro-4-methylphenyl)-1,3-dioxoisoindole-5-carboxylate | E. coli | 32 µg/mL |

| Control Antibiotic | E. coli | 8 µg/mL |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.